molecular formula C14H12N4O5S B2668324 N-(2-methoxy-4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-55-6

N-(2-methoxy-4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2668324
CAS RN: 497072-55-6
M. Wt: 348.33
InChI Key: AOWBCYOBUDPEAA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a nitrophenyl group, a thiazolo[3,2-a]pyrimidine group, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The thiazolo[3,2-a]pyrimidine group, for example, is a heterocyclic ring system that includes both nitrogen and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the nitrophenyl group could potentially undergo reduction reactions, while the carboxamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carboxamide group could make the compound polar and potentially soluble in water .

Scientific Research Applications

Synthesis and Biological Activity

  • Thiazolopyrimidine derivatives have been synthesized and evaluated for various biological activities. For example, a study on novel dihydropyrimidine derivatives, including thiazolopyrimidines, demonstrated their potential as antidiabetic agents through the α-amylase inhibition assay, highlighting the compound's relevance in therapeutic applications (Lalpara et al., 2021).
  • Another research focused on synthesizing benzodifuranyl derivatives, including thiazolopyrimidines, showing significant anti-inflammatory and analgesic activities. These compounds were identified as potent COX-2 inhibitors, indicating their potential in developing new pain management therapies (Abu‐Hashem et al., 2020).
  • The cytotoxic properties of thiazolopyrimidine derivatives were also explored, showing promising results against various cancer cell lines. Such findings underscore the potential of these compounds in anticancer drug development (Hassan et al., 2014).

Antimicrobial and Antifungal Applications

  • Thiazolopyrimidines have been evaluated for their antimicrobial and antifungal activities, with some compounds showing considerable efficacy against a range of pathogens. This suggests their utility in addressing infectious diseases (Dhiman et al., 2015).

Fungicidal and Antifungal Properties

  • Research into systemic fungicides led to the synthesis of pyrazolo[1,5-a]pyrimidine analogs, showing high levels of fungicidal activity against Basidiomycete species. This research opens pathways for developing new agricultural fungicides (Huppatz, 1985).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the complexity of the molecule, it could potentially interact with multiple targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5S/c1-23-11-6-8(18(21)22)2-3-10(11)16-12(19)9-7-15-14-17(13(9)20)4-5-24-14/h2-3,6-7H,4-5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWBCYOBUDPEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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